molecular formula C9H20N2O B14360028 4,8-Dimethyl-1,4,8-oxadiazecane CAS No. 91377-66-1

4,8-Dimethyl-1,4,8-oxadiazecane

Cat. No.: B14360028
CAS No.: 91377-66-1
M. Wt: 172.27 g/mol
InChI Key: QGCAEVANERIVQK-UHFFFAOYSA-N
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Description

4,8-Dimethyl-1,4,8-oxadiazecane is a chemical compound with the molecular formula C9H20N2O It is a member of the oxadiazecane family, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-1,4,8-oxadiazecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable diacid chloride, followed by cyclization to form the oxadiazecane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-1,4,8-oxadiazecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of oxadiazecane oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated oxadiazecane derivatives.

Scientific Research Applications

4,8-Dimethyl-1,4,8-oxadiazecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-1,4,8-oxadiazecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4,8-Oxadiazecane: Lacks the dimethyl substitutions, resulting in different chemical properties.

    4,8-Dimethyl-1,4,8-oxadiazine: Contains a different ring structure, leading to variations in reactivity and applications.

Uniqueness

4,8-Dimethyl-1,4,8-oxadiazecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

91377-66-1

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4,8-dimethyl-1,4,8-oxadiazecane

InChI

InChI=1S/C9H20N2O/c1-10-4-3-5-11(2)7-9-12-8-6-10/h3-9H2,1-2H3

InChI Key

QGCAEVANERIVQK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CCOCC1)C

Origin of Product

United States

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